molecular formula C19H23NO B8607794 1-Benzyl-4-o-tolylpiperidin-4-ol

1-Benzyl-4-o-tolylpiperidin-4-ol

Cat. No.: B8607794
M. Wt: 281.4 g/mol
InChI Key: JNKAKYDNTGEMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-o-tolylpiperidin-4-ol is a piperidine derivative featuring a benzyl group at the 1-position and an ortho-methylphenyl (o-tolyl) substituent at the 4-position of the piperidine ring, with a hydroxyl group at the 4-hydroxyl position.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-benzyl-4-(2-methylphenyl)piperidin-4-ol

InChI

InChI=1S/C19H23NO/c1-16-7-5-6-10-18(16)19(21)11-13-20(14-12-19)15-17-8-3-2-4-9-17/h2-10,21H,11-15H2,1H3

InChI Key

JNKAKYDNTGEMGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCN(CC2)CC3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • Fluorophenyl (e.g., 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol ): Fluorine substitution can increase metabolic stability and binding affinity to serotonin/dopamine receptors. Pyridinyl (e.g., 1-Benzyl-4-(pyridin-3-yl)piperidin-4-ol ): Introduces hydrogen-bonding capability, improving solubility and interaction with polar receptor sites.
  • Hydroxyl Group: The 4-OH group in piperidin-4-ol derivatives is critical for hydrogen bonding with biological targets, as seen in analogs like 1-Benzyl-4-phenylpiperidin-4-ol .

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